2-Oxa-6-azaspiro[3.3]heptane
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Overview
Description
2-Oxa-6-azaspiro[3.3]heptane is a chemical compound with the molecular formula C5H9NO . It is used as an intermediate in pharmaceutical and chemical synthesis .
Molecular Structure Analysis
The molecular structure of 2-Oxa-6-azaspiro[3.3]heptane is characterized by a spirocyclic arrangement, which includes an azetidine ring (a four-membered ring containing nitrogen) and an oxetane ring (a three-membered ring containing oxygen) .Physical And Chemical Properties Analysis
2-Oxa-6-azaspiro[3.3]heptane has a density of 1.1±0.1 g/cm³, a boiling point of 165.7±40.0 °C at 760 mmHg, and a vapour pressure of 1.9±0.3 mmHg at 25°C . It also has a molar refractivity of 26.5±0.4 cm³, a polar surface area of 21 Ų, and a molar volume of 88.1±5.0 cm³ .Scientific Research Applications
Synthetic Strategies and Biological Significance
2-Oxa-6-azaspiro[3.3]heptane is a compound that finds its significance in the realm of synthetic chemistry and biological applications. Its relevance is closely related to the broader family of oxazolones and oxaprozins, which are known for their diverse pharmacological activities. For instance, oxazolones, sharing a similar structural motif, are reported to exhibit antimicrobial, anti-inflammatory, anticancer, anti-HIV, and antidiabetic activities among others. These compounds are synthesized through various routes and are classified into saturated and unsaturated oxazolones, demonstrating the wide-ranging synthetic adaptability and potential biomedical applications of this chemical class (Kushwaha & Kushwaha, 2021).
Pharmacological Properties and Therapeutic Efficacy
While direct information on 2-Oxa-6-azaspiro[3.3]heptane itself may be sparse, looking at the pharmacological profiles and therapeutic efficacies of structurally or functionally related compounds provides insight into the potential applications of such spirocyclic compounds. Oxaprozin, for example, as a newer non-steroidal anti-inflammatory drug (NSAID), highlights the therapeutic potential of compounds within this chemical space, offering once-daily administration convenience and comparable effectiveness to other NSAIDs in treating rheumatic and inflammatory conditions (Todd & Brogden, 1986).
Novel Anticancer Analogues
The structural modification of compounds like norcantharidin, closely related to our compound of interest through its bicyclic structure, underscores the anticancer activity enhancement while minimizing side effects, such as myelosuppression. This points to the significant potential of structural analogues in improving therapeutic outcomes and the importance of structural motifs found in 2-Oxa-6-azaspiro[3.3]heptane for developing more effective anticancer compounds (Deng & Tang, 2011).
Safety And Hazards
2-Oxa-6-azaspiro[3.3]heptane is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . It also forms an explosive mixture with air and poses a moderate explosion hazard when exposed to heat or flame .
Future Directions
properties
IUPAC Name |
2-oxa-6-azaspiro[3.3]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(2-6-1)3-7-4-5/h6H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJALMWOZYIZGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)COC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630658 |
Source
|
Record name | 2-Oxa-6-azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-6-azaspiro[3.3]heptane | |
CAS RN |
174-78-7 |
Source
|
Record name | 2-Oxa-6-azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxa-6-azaspiro[3.3]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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